molecular formula C30H38Br2N2S3 B12821495 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B12821495
M. Wt: 682.6 g/mol
InChI Key: ZVHUUQVETAZCBC-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the family of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications. The presence of bromine and octylthiophene groups enhances the compound’s solubility and electronic properties, making it suitable for use in organic field-effect transistors and polymer solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the bromination of 4,7-dibromo-2,1,3-benzothiadiazole followed by the introduction of octylthiophene groups. One common method involves reacting 4,7-dibromo-2,1,3-benzothiadiazole with N-bromosuccinimide (NBS) in dichlorobenzene to introduce the bromine atoms. The resulting intermediate is then reacted with 3-octylthiophene in the presence of a palladium catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production yield .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce extended conjugated polymers, while substitution reactions can introduce various functional groups to modify the compound’s properties .

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to accept electrons and participate in charge transfer processes. The compound’s molecular structure allows for efficient π-π stacking interactions, which facilitate charge transport in optoelectronic devices. Additionally, the presence of bromine and octylthiophene groups enhances its solubility and electronic properties, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of octylthiophene groups, which enhance its solubility and electronic properties. This makes it more suitable for use in solution-processed optoelectronic devices compared to similar compounds that may have lower solubility or different electronic characteristics .

Properties

Molecular Formula

C30H38Br2N2S3

Molecular Weight

682.6 g/mol

IUPAC Name

4,7-bis(5-bromo-3-octylthiophen-2-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(31)35-29(21)23-17-18-24(28-27(23)33-37-34-28)30-22(20-26(32)36-30)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

ZVHUUQVETAZCBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(C3=NSN=C23)C4=C(C=C(S4)Br)CCCCCCCC

Origin of Product

United States

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